Cytotoxicity in Breast Cancer (MCF-7) Cells: 6-Benzyloxy Derivative vs. Unspecified Indole Analogs
The 6-benzyloxy-5-methoxy substitution pattern confers enhanced cytotoxic potency. The target compound demonstrated an IC50 of 10.5 µM against the MCF-7 human breast cancer cell line, which represents a 1.4- to 2.9-fold increase in potency compared to a class of 'Other Indoles' that exhibited IC50 values in the range of 15–30 µM under the same assay conditions .
| Evidence Dimension | In vitro cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 10.5 µM |
| Comparator Or Baseline | Unspecified 'Other Indoles' (15–30 µM) |
| Quantified Difference | 1.4- to 2.9-fold increase in potency |
| Conditions | MCF-7 human breast cancer cell line |
Why This Matters
This quantitative difference in potency establishes a clear scientific basis for selecting the 6-benzyloxy derivative over generic indole building blocks when screening for anticancer leads.
